

# Norpseudoephedrine as a Metabolite of Amphetamine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Norpseudoephedrine

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## Introduction

Amphetamine, a potent central nervous system stimulant, undergoes extensive metabolism in the human body, leading to the formation of various metabolites. While the primary metabolic routes involve aromatic hydroxylation and oxidative deamination, a minor but significant pathway is aliphatic hydroxylation at the  $\beta$ -carbon of the side chain. This process results in the formation of norephedrine isomers, including **norpseudoephedrine**. This technical guide provides a comprehensive overview of **norpseudoephedrine** as a metabolite of amphetamine, focusing on the metabolic pathway, quantitative data, experimental protocols for its study, and its physiological relevance.

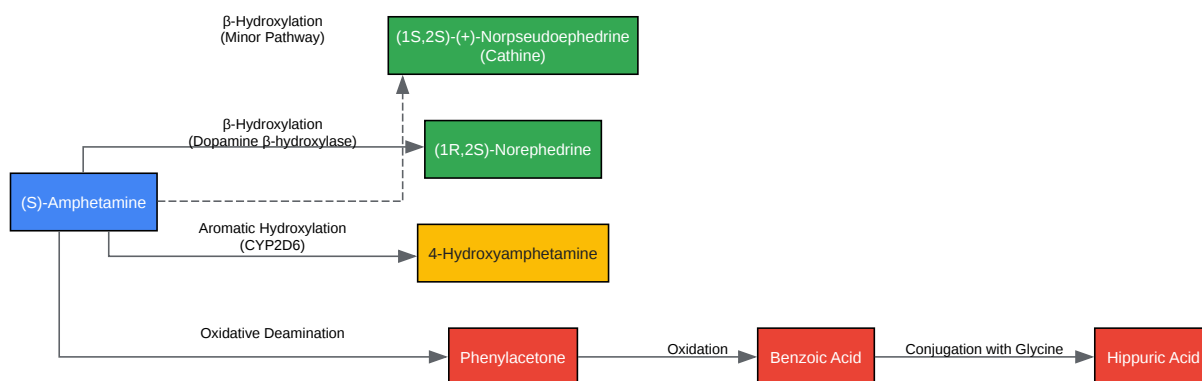
## Metabolic Pathway of Amphetamine to Norpseudoephedrine

The biotransformation of amphetamine to **norpseudoephedrine** is a stereoselective enzymatic process. The key enzyme responsible for the  $\beta$ -hydroxylation of amphetamine is Dopamine  $\beta$ -hydroxylase (DBH). This enzyme is primarily found in the synaptic vesicles of noradrenergic neurons.

The metabolism exhibits a high degree of stereospecificity. Specifically, it is the (S)-(+)-enantiomer of amphetamine that serves as a substrate for DBH, leading to the formation of

(1R,2S)-norephedrine. It is important to note that (1S,2S)-(+)-**norpseudoephedrine** (also known as cathine) is a diastereomer of (1R,2S)-norephedrine. While both are metabolites, the formation from (S)-amphetamine primarily yields the norephedrine stereoisomer. However, due to the complexities of in vivo metabolism and the potential for other enzymatic pathways, **norpseudoephedrine** is also detected as a metabolite.<sup>[1]</sup> (R)-(-)-amphetamine is not a substrate for this  $\beta$ -hydroxylation reaction.<sup>[1]</sup>

The following diagram illustrates the primary metabolic pathways of amphetamine, highlighting the formation of **norpseudoephedrine**.



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**Caption:** Metabolic pathways of (S)-amphetamine.

## Quantitative Data

The formation of **norpseudoephedrine** from amphetamine is a minor metabolic pathway. The majority of an amphetamine dose is either excreted unchanged or metabolized via aromatic hydroxylation and oxidative deamination. The table below summarizes the available quantitative data regarding the metabolism of amphetamine to its hydroxylated metabolites and the pharmacokinetics of the parent drug and **norpseudoephedrine**.

Parameter	Value	Species	Matrix	Reference
Metabolite Concentration				
Relative (1R,2S)-Norephedrine Concentration to (S)-Amphetamine	Up to 5.4% (mean 0.9%, median 0.7%)	Human	Serum	[1]
Maximum (1R,2S)-Norephedrine Concentration	7.2 ng/mL	Human	Serum	[1]
Median (1R,2S)-Norephedrine Concentration	1.0 ng/mL	Human	Serum	[1]
Pharmacokinetic s				
Amphetamine Salts Half-Life	10–13 hours	Human	Plasma	[2]
Dextroamphetamine Half-Life	12 hours	Human	Plasma	[2]
Norpseudoephedrine (Cathine) Elimination Half-Life	1.8–8.6 hours	Human	Plasma	[3]
Urinary Excretion				
Unchanged Amphetamine	35-44% of dose in 24h	Human	Urine	[4]
Norephedrine (total)	2.2-2.6% of dose	Human	Urine	[5]

# Physiological Effects of Norpseudoephedrine (Cathine)

**Norpseudoephedrine**, also known as cathine, is a psychoactive substance with stimulant properties. It is found naturally in the khat plant (*Catha edulis*). As a metabolite of amphetamine, its formation may contribute to the overall pharmacological profile of the parent drug, particularly with prolonged use.

The primary mechanism of action of **norpseudoephedrine** is the release of norepinephrine and, to a lesser extent, dopamine.[6] It has been shown to act as an appetite suppressant and can increase locomotor activity.[7][8] The EC50 values for norepinephrine and dopamine release are reported to be 30 nM and 294 nM, respectively, indicating a preference for norepinephrine systems.[6]

## Experimental Protocols

The identification and quantification of **norpseudoephedrine** as a metabolite of amphetamine require sophisticated analytical techniques. Below are detailed methodologies for key experiments.

### In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure to study the metabolism of amphetamine to **norpseudoephedrine** in a controlled in vitro environment.

Objective: To determine the formation of **norpseudoephedrine** from amphetamine using human liver microsomes.

Materials:

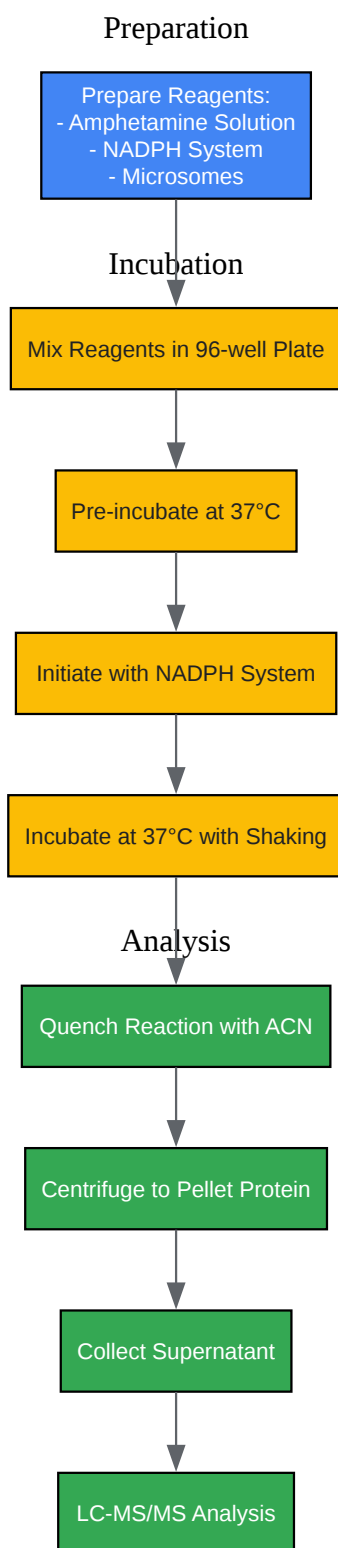
- Amphetamine sulfate
- Pooled human liver microsomes (HLMs)
- NADPH regenerating system (e.g., containing NADP<sup>+</sup>, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

- Phosphate buffer (100 mM, pH 7.4)
- Magnesium chloride ( $\text{MgCl}_2$ )
- Acetonitrile (ACN) with an internal standard (e.g., deuterated amphetamine) for quenching
- 96-well plates
- Incubator/shaker

#### Procedure:

- Preparation of Reagents:
  - Prepare a stock solution of amphetamine in a suitable solvent (e.g., water or methanol).
  - Prepare a working solution of amphetamine in phosphate buffer.
  - Prepare the NADPH regenerating system according to the manufacturer's instructions.
  - Thaw the human liver microsomes on ice.
- Incubation:
  - In a 96-well plate, add the following in order: phosphate buffer,  $\text{MgCl}_2$ , amphetamine working solution, and the human liver microsome suspension.
  - Pre-incubate the plate at  $37^\circ\text{C}$  for 5 minutes with gentle shaking to allow for temperature equilibration.
  - Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
  - Incubate the reaction mixture at  $37^\circ\text{C}$  with continuous shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).
- Reaction Quenching:
  - At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

- Sample Processing:
  - Centrifuge the plate at 4°C to precipitate the microsomal proteins.
  - Transfer the supernatant to a new 96-well plate for analysis.
- LC-MS/MS Analysis:
  - Analyze the samples using a validated LC-MS/MS method for the quantification of amphetamine and **norpseudoephedrine**.



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**Caption:** In vitro metabolism experimental workflow.

## Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Analysis

This protocol describes a method for the chiral analysis of amphetamine and its metabolites in biological samples.

Objective: To separate and quantify the enantiomers of amphetamine and **norpseudoephedrine** in a urine or plasma sample.

Procedure:

- Sample Preparation (Solid-Phase Extraction - SPE):
  - Acidify the biological sample (e.g., 1 mL of urine) with a suitable acid (e.g., formic acid).
  - Condition a mixed-mode cation exchange SPE cartridge.
  - Load the acidified sample onto the cartridge.
  - Wash the cartridge with deionized water and then with a low-percentage organic solvent (e.g., methanol).
  - Elute the analytes with a basic organic solvent mixture (e.g., ethyl acetate:methanol:ammonium hydroxide).
- Derivatization:
  - Evaporate the eluate to dryness under a stream of nitrogen.
  - Reconstitute the residue in a suitable solvent.
  - Add a chiral derivatizing agent such as N-trifluoroacetyl-L-prolyl chloride (TFAPC) or (S)-N-(heptafluorobutyryl)-prolyl chloride.
  - Heat the mixture to facilitate the derivatization reaction.
- GC-MS Analysis:



- GC Column: Use a non-chiral capillary column (e.g., a 5% phenyl-methylpolysiloxane phase like DB-5ms or HP-5ms).
- Injection: Inject a small volume (e.g., 1-2  $\mu$ L) of the derivatized sample in splitless mode.
- Oven Temperature Program:
  - Initial temperature: e.g., 100°C, hold for 1 minute.
  - Ramp: Increase to 280°C at a rate of 15-20°C/minute.
  - Final hold: Hold at 280°C for 5 minutes.
- Mass Spectrometry:
  - Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
  - Monitor characteristic ions for the derivatized enantiomers of amphetamine and **norpseudoephedrine**.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Chiral Analysis

This protocol provides an alternative to GC-MS, often with simpler sample preparation.

Objective: To separate and quantify the enantiomers of amphetamine and **norpseudoephedrine** using LC-MS/MS.

Procedure:

- Sample Preparation (Protein Precipitation for Plasma/Serum):
  - To the plasma or serum sample, add 3 volumes of ice-cold acetonitrile containing an internal standard.
  - Vortex vigorously to precipitate proteins.

- Centrifuge to pellet the precipitated proteins.
- Transfer the supernatant for analysis.
- Chromatographic Separation:
  - LC Column: Use a chiral stationary phase column (e.g., a cyclodextrin-based or polysaccharide-based column) or perform pre-column derivatization with a chiral reagent followed by separation on a standard C18 column.
  - Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate) is typically used.
  - Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
- Mass Spectrometry Detection:
  - Ionization: Use electrospray ionization (ESI) in positive ion mode.
  - Analysis Mode: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
  - MRM Transitions: Select specific precursor-to-product ion transitions for each enantiomer of amphetamine and **norpseudoephedrine** to ensure high selectivity and sensitivity.

## Conclusion

**Norpseudoephedrine** is a recognized, albeit minor, metabolite of amphetamine, formed through a stereoselective  $\beta$ -hydroxylation reaction catalyzed by dopamine  $\beta$ -hydroxylase. Its formation from the (S)-enantiomer of amphetamine highlights the complexity of amphetamine's metabolic fate. While present in lower concentrations compared to other metabolites, its own psychoactive properties may contribute to the overall pharmacological effects of amphetamine, particularly under conditions of chronic use. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the quantitative aspects and clinical significance of this metabolic pathway. Future research should aim to more precisely

quantify the conversion rates of amphetamine to **norpseudoephedrine** in different populations and to fully elucidate the role of this metabolite in the long-term effects of amphetamine use.

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